molecular formula C7H4BrF2NO2 B8183767 2-Amino-4-bromo-3,6-difluorobenzoic acid

2-Amino-4-bromo-3,6-difluorobenzoic acid

Cat. No. B8183767
M. Wt: 252.01 g/mol
InChI Key: VMZKZXMOHWFESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-bromo-3,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H4BrF2NO2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study by Guerrera, Salerno, Lamartina, and Spinelli (1995) demonstrated a novel aromatic nucleophilic substitution with rearrangement reaction involving 3-bromo-2-nitrobenzo[b]thiophene and amines, which could lead to potential applications in the synthesis of 4-amino-3-nitrobenzo[b]thiophenes (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Balamurugan, Charanya, Sampathkrishnan, and Muthu (2015) analyzed the molecular structure, vibrational spectra, first-order hyperpolarizability, NBO, and HOMO-LUMO of 2-amino-5-bromobenzoic acid methyl ester, suggesting applications in molecular charge transfer studies (Balamurugan, Charanya, Sampathkrishnan, & Muthu, 2015).

  • Sundaraganesan, Ilakiamani, and Joshua (2007) provided a detailed interpretation of the infrared and Raman spectra of 2-amino-4,5-difluorobenzoic acid, indicating its relevance in spectroscopic analysis and thermodynamic studies (Sundaraganesan, Ilakiamani, & Joshua, 2007).

  • Feng, Huang, Liu, and Wang (2010) demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, leading to potential applications in organic synthesis and green chemistry (Feng, Huang, Liu, & Wang, 2010).

  • Yu-chuan (2012) presented a method for synthesizing 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid, suggesting applications in organic synthesis and pharmaceuticals (Yu-chuan, 2012).

  • Thiemann and Brett (2001) studied the electrosynthesis and properties of conducting polymers derived from aminobenzoic acids and aminobenzoic acids with aniline, indicating potential applications in materials science and electronics (Thiemann & Brett, 2001).

properties

IUPAC Name

2-amino-4-bromo-3,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)4(7(12)13)6(11)5(2)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZKZXMOHWFESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)N)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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